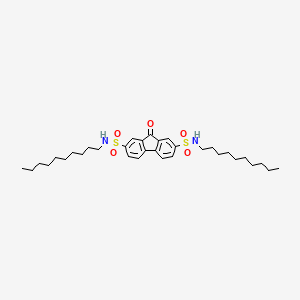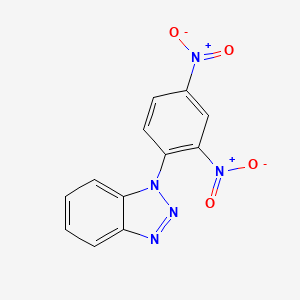
3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(Difluormethyl)-1-methyl-1H-pyrazol-5-sulfonylchlorid beinhaltet typischerweise die Einführung der Difluormethylgruppe in den Pyrazolring. Eine gängige Methode beinhaltet die Reaktion von 3-(Difluormethyl)-1-methyl-1H-pyrazol mit Sulfonylchlorid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung der Sulfonylchloridgruppe zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung beinhaltet oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um Verunreinigungen zu entfernen und das gewünschte Produkt in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-(Difluormethyl)-1-methyl-1H-pyrazol-5-sulfonylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Sulfonylchloridgruppe kann durch Nukleophile wie Amine oder Alkohole substituiert werden, um Sulfonamid- oder Sulfonatderivate zu bilden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations-Reduktionsreaktionen teilnehmen, obwohl für diese Transformationen spezifische Bedingungen und Reagenzien erforderlich sind.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Alkohole und Basen wie Triethylamin.
Oxidations- und Reduktionsreaktionen: Reagenzien wie Oxidationsmittel (z. B. Wasserstoffperoxid) oder Reduktionsmittel (z. B. Natriumborhydrid) können unter geeigneten Bedingungen verwendet werden.
Wichtigste gebildete Produkte:
Sulfonamidderivate: Entstehen durch die Reaktion mit Aminen.
Sulfonatester: Entstehen durch die Reaktion mit Alkoholen.
Wissenschaftliche Forschungsanwendungen
3-(Difluormethyl)-1-methyl-1H-pyrazol-5-sulfonylchlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(Difluormethyl)-1-methyl-1H-pyrazol-5-sulfonylchlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonylchloridgruppe ist hochreaktiv und kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen bilden, was zur Hemmung oder Modifizierung ihrer Aktivität führt . Diese Reaktivität macht es zu einem wertvollen Werkzeug bei der Entwicklung von Enzyminhibitoren und anderen bioaktiven Molekülen.
Ähnliche Verbindungen:
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäureamide: Diese Verbindungen teilen den Difluormethyl- und Pyrazolkern, unterscheiden sich aber in den funktionellen Gruppen, die an den Pyrazolring gebunden sind.
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonylchlorid: Ähnliche Struktur, aber mit einer Carbonylchloridgruppe anstelle einer Sulfonylchloridgruppe.
Einzigartigkeit: Das Vorhandensein der Sulfonylchloridgruppe in 3-(Difluormethyl)-1-methyl-1H-pyrazol-5-sulfonylchlorid verleiht ihm eine einzigartige Reaktivität, die es von anderen ähnlichen Verbindungen unterscheidet. Diese Reaktivität ist besonders nützlich bei der Synthese von Sulfonamid- und Sulfonatderivaten, die in verschiedenen chemischen und biologischen Anwendungen wichtig sind .
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity . This reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: These compounds share the difluoromethyl and pyrazole core but differ in the functional groups attached to the pyrazole ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of a sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride imparts unique reactivity, making it distinct from other similar compounds. This reactivity is particularly useful in the synthesis of sulfonamide and sulfonate derivatives, which are important in various chemical and biological applications .
Eigenschaften
Molekularformel |
C5H5ClF2N2O2S |
|---|---|
Molekulargewicht |
230.62 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClF2N2O2S/c1-10-4(13(6,11)12)2-3(9-10)5(7)8/h2,5H,1H3 |
InChI-Schlüssel |
WVBYLZBJKDWXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)
![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)

![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)
![N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)


![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)
